N-ethyl-N'-(pyridin-3-ylmethyl)ethanediamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N’-(pyridin-3-ylmethyl)ethanediamide typically involves the reaction between N-ethyl-ethanediamine and pyridine-3-carboxaldehyde. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and a catalyst, such as cadmium nitrate tetrahydrate. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of N-ethyl-N’-(pyridin-3-ylmethyl)ethanediamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N’-(pyridin-3-ylmethyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols, and halides; reactions are conducted under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethyl-N’-(pyridin-3-ylmethyl)ethanediamide oxide, while reduction may produce N-ethyl-N’-(pyridin-3-ylmethyl)ethanediamine.
Scientific Research Applications
N-ethyl-N’-(pyridin-3-ylmethyl)ethanediamide has a wide range of scientific research applications, including:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials and as a building block for the development of new chemical entities.
Mechanism of Action
The mechanism of action of N-ethyl-N’-(pyridin-3-ylmethyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions through its pyridine and amide groups, forming stable coordination complexes. These complexes can exhibit unique chemical and biological properties, such as enhanced catalytic activity or increased bioavailability. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
N-ethyl-N’-(pyridin-3-ylmethyl)ethanediamide can be compared with other similar compounds, such as:
N,N’-bis(pyridin-3-ylmethyl)oxalamide: Similar structure but with two pyridine rings and an oxalamide moiety.
N-(pyridin-3-ylmethyl)pyridin-3-amine: Contains two pyridine rings and an amine group.
N-ethyl-4-pyridinemethanamine: Similar pyridine ring but with an ethylamine group instead of an ethanediamide moiety
Properties
Molecular Formula |
C10H13N3O2 |
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Molecular Weight |
207.23 g/mol |
IUPAC Name |
N-ethyl-N'-(pyridin-3-ylmethyl)oxamide |
InChI |
InChI=1S/C10H13N3O2/c1-2-12-9(14)10(15)13-7-8-4-3-5-11-6-8/h3-6H,2,7H2,1H3,(H,12,14)(H,13,15) |
InChI Key |
BJAAMGOLUPOCMK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C(=O)NCC1=CN=CC=C1 |
Origin of Product |
United States |
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